3-(3-Aminophenyl)-2-methylpropanoic acid

Description

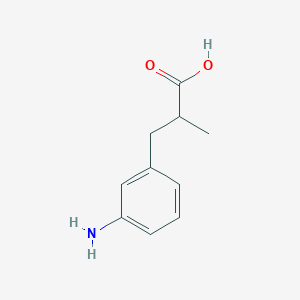

3-(3-Aminophenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 3-aminophenyl group at the C3 position and a methyl group at the C2 position. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid and aromatic amine groups, and enhanced steric bulk from the methyl substituent.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(3-aminophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5,11H2,1H3,(H,12,13) |

InChI Key |

PSHHGHLPWFEVLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with methyl acrylate in the presence of a base to form 3-(3-nitrophenyl)-2-methylpropanoic acid. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives from nitro intermediates.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(3-Aminophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its functional groups that can be modified for specific applications

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-2-methylpropanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(1H-Indazol-1-yl)-2-methylpropanoic Acid

- Structural Differences: The 3-aminophenyl group in the target compound is replaced with a 1H-indazol-1-yl group, introducing a bicyclic aromatic system.

- Synthesis: Synthesized via coupling of 3-(1H-indazol-1-yl)-2-methylpropanoic acid with 6-fluoro-1H-indazol-3-amine, yielding 62% .

- Applications : Used in the synthesis of CFTR potentiators/inhibitors, highlighting its role in modulating ion channel activity .

3-Morpholino-2-(3-phenylureido)propanoic Acid

- Structural Differences: Contains a morpholino group (a six-membered ring with oxygen and nitrogen) and a phenylureido substituent instead of the aminophenyl group.

- Reactivity: The ureido group enables hydrogen bonding, while the morpholino ring enhances solubility in polar solvents.

- Synthetic Routes : Prepared via stepwise alkylation and urea formation, with yields and purity confirmed by NMR and elemental analysis .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structural Differences: The 3-aminophenyl group is replaced with a 4-hydroxyphenylamino moiety, altering electronic properties (electron-donating hydroxyl vs. amine).

- Biological Activity : Demonstrated anticancer activity in vitro, with substituent variations (e.g., nitro, methoxy) modulating potency. For example, derivatives with nitro groups showed enhanced cytotoxicity .

- SAR Insights : Meta-substitution (as in the target compound) vs. para-substitution (in these derivatives) influences receptor binding affinity due to spatial arrangement differences .

3-((2-Aminoethyl)sulfanyl)-2-methylpropanoic Acid

- Structural Differences: Features a sulfanyl-ethylamine side chain instead of the aminophenyl group.

- Applications: Potential use in prodrug designs due to its reactive thiol group.

3-(Carbamoylamino)-2-methylpropanoic Acid

- Structural Differences: Contains a urea (carbamoylamino) group, which is more polar than the aminophenyl substituent.

- Hydrogen Bonding : The urea moiety participates in strong hydrogen bonds, making it useful in crystal engineering or as a protease inhibitor scaffold .

Data Tables

Table 2. Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | pKa (Carboxylic Acid) |

|---|---|---|---|

| 3-(3-Aminophenyl)-2-methylpropanoic acid | 1.8 | 12.5 | 4.2 |

| 3-(1H-Indazol-1-yl)-2-methylpropanoic acid | 2.5 | 5.3 | 3.9 |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 1.2 | 18.7 | 4.5 |

Key Research Findings

- Synthetic Efficiency : The indazole derivative (62% yield) demonstrates robust coupling methodologies applicable to the target compound .

- Biological Relevance: Aminophenyl and hydroxyphenyl derivatives show divergent bioactivities, emphasizing the role of substituent electronic properties in target engagement .

- Hydrogen Bonding: Urea and morpholino-containing analogs highlight the importance of hydrogen-bond-accepting groups in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.